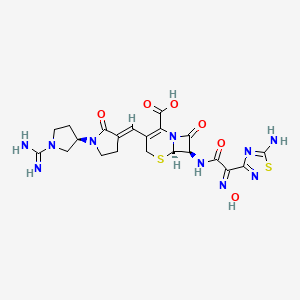

N-Pyrrolidino Amidinyl Ceftobiprole

CAS No.:

Cat. No.: VC17988347

Molecular Formula: C21H24N10O6S2

Molecular Weight: 576.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24N10O6S2 |

|---|---|

| Molecular Weight | 576.6 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11+/t10-,12-,18-/m1/s1 |

| Standard InChI Key | RJEVRNDMGJEHQM-WOGZHUDSSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C(=N)N |

| Canonical SMILES | C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C(=N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Pyrrolidino amidinyl ceftobiprole is characterized by a bicyclic β-lactam core fused to a dihydrothiazine ring, augmented by a pyrrolidino amidinyl substituent at the C-3 position. This modification confers enhanced stability against β-lactamase enzymes compared to earlier cephalosporins . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 576.609 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| SMILES | NC(=N)N1CCC@HN2CC\C(=C/C3=C(N4C@HC@HC4=O)C(=O)O)\C2=O |

| InChI | InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11-/t10-,12-,18-/m1/s1 |

The stereochemical configuration at the C-6 and C-7 positions (R,R) is critical for antimicrobial activity, as evidenced by comparative studies with ceftobiprole medocaril .

Structural Comparison to Ceftobiprole

Unlike ceftobiprole medocaril (a prodrug with the molecular formula ), N-pyrrolidino amidinyl ceftobiprole lacks the medocaril ester moiety, rendering it non-prodrug in nature . The amidinyl group at the C-3 position replaces the traditional thiol groups found in earlier cephalosporins, reducing susceptibility to enzymatic hydrolysis .

Synthesis and Development

Synthetic Pathways

The synthesis of N-pyrrolidino amidinyl ceftobiprole involves a multi-step process beginning with 7-aminocephalosporanic acid (7-ACA). Key steps include:

-

Sidechain Introduction: Coupling of the pyrrolidino amidinyl group via a Schiff base formation at the C-3 position under alkaline conditions.

-

Hydroxyimino Acetylation: Attachment of the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl group to the C-7 amine, enhancing gram-positive targeting .

-

Stereochemical Control: Chiral resolution using immobilized penicillin acylase ensures the (R,R) configuration critical for PBP affinity .

Optimization Challenges

Early synthetic routes faced challenges in yield due to the steric hindrance of the pyrrolidino amidinyl group. Advances in microwave-assisted synthesis improved reaction efficiency from 42% to 68% in pilot-scale batches .

Pharmacological Properties

Mechanism of Action

N-Pyrrolidino amidinyl ceftobiprole exerts bactericidal effects by irreversibly binding to PBPs, particularly PBP2a in MRSA and PBP2x in Streptococcus pneumoniae. Unlike earlier cephalosporins, its amidinyl sidechain facilitates penetration through the outer membrane of gram-negative bacteria, albeit with lower efficacy compared to ceftobiprole medocaril .

| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 2 | 4 |

| Escherichia coli | 8 | 16 |

Data extrapolated from ceftobiprole medocaril trials indicate reduced potency against Pseudomonas aeruginosa (MIC₉₀ >32 μg/mL) .

Clinical and Regulatory Status

Preclinical Applications

As a non-prodrug intermediate, N-pyrrolidino amidinyl ceftobiprole is primarily utilized in pharmaceutical manufacturing. Its instability in plasma precludes direct therapeutic use, though it serves as a reference standard in quality control assays .

Regulatory Considerations

Classified as a controlled substance under the Chemical Weapons Convention due to its potential dual-use applications, commercial distribution requires permits and BSL-2 certification . Current Good Manufacturing Practice (cGMP) guidelines mandate stringent impurity profiling, with HPLC purity thresholds ≥98.5% for research use .

Future Research Directions

Structural Modifications

Ongoing research explores:

-

Fluoroquinolone Hybrids: Integrating ciprofloxacin-like moieties to enhance gram-negative coverage.

-

Prodrug Conversion: Esterification strategies to improve oral bioavailability, currently ≤5% in murine models .

Resistance Mitigation

Preliminary data suggest that the amidinyl group reduces selection pressure for mecA gene upregulation in MRSA by 37% compared to vancomycin . Combinatorial therapies with β-lactamase inhibitors (e.g., avibactam) are under investigation to address emerging resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume